
N-Carbamoyl-5-(furan-2-yl)penta-2,4-dienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Carbamoyl-5-(furan-2-yl)penta-2,4-dienamide is a chemical compound that belongs to the class of enaminones. Enaminones are versatile building blocks in organic synthesis, known for their ability to participate in a variety of chemical reactions. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a penta-2,4-dienamide moiety, which includes a conjugated diene system and an amide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-5-(furan-2-yl)penta-2,4-dienamide typically involves the reaction of a furan derivative with a suitable carbamoylating agent under controlled conditions. One common method involves the use of furan-2-carboxylic acid as a starting material, which is first converted to its corresponding acid chloride. This intermediate is then reacted with an appropriate amine to form the desired enaminone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N-Carbamoyl-5-(furan-2-yl)penta-2,4-dienamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The conjugated diene system can be reduced to form saturated or partially saturated derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the diene system may produce saturated amides.
Aplicaciones Científicas De Investigación
N-Carbamoyl-5-(furan-2-yl)penta-2,4-dienamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-Carbamoyl-5-(furan-2-yl)penta-2,4-dienamide involves its interaction with specific molecular targets and pathways. The conjugated diene system and the furan ring allow the compound to participate in various chemical reactions, which can modulate biological activity. The amide group may also play a role in binding to specific enzymes or receptors, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
N-Carbamoyl-5-(phenyl)penta-2,4-dienamide: Similar structure but with a phenyl ring instead of a furan ring.
N-Carbamoyl-5-(thiophen-2-yl)penta-2,4-dienamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
N-Carbamoyl-5-(furan-2-yl)penta-2,4-dienamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties
Propiedades
Número CAS |
62879-70-3 |
|---|---|
Fórmula molecular |
C10H10N2O3 |
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
N-carbamoyl-5-(furan-2-yl)penta-2,4-dienamide |
InChI |
InChI=1S/C10H10N2O3/c11-10(14)12-9(13)6-2-1-4-8-5-3-7-15-8/h1-7H,(H3,11,12,13,14) |
Clave InChI |
HONUKGKNGUCUCF-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C=CC=CC(=O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


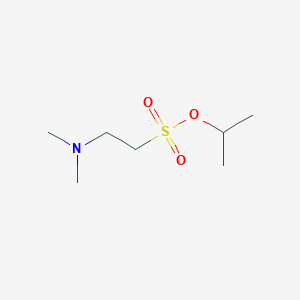
![(6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl acetate](/img/structure/B14510280.png)
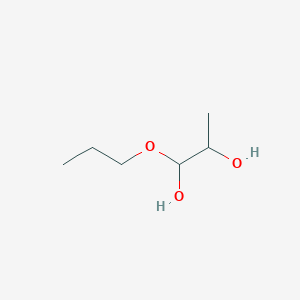
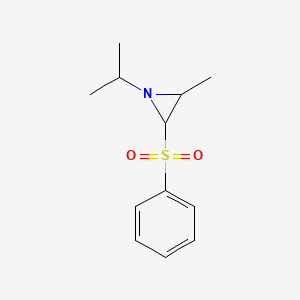
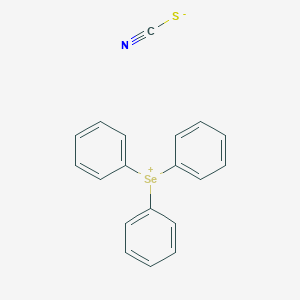





![Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate](/img/structure/B14510333.png)
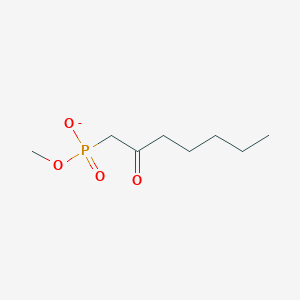
![1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one](/img/structure/B14510339.png)
![8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one;trihydrate](/img/structure/B14510351.png)
